3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hexahydrocycloocta ring fused to a pyrazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors, such as hydrazine derivatives and β-ketoesters, under acidic or basic conditions to form the pyrazolopyrimidine core.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is typically introduced through nucleophilic aromatic substitution reactions using dimethoxybenzene derivatives.
Formation of the Hexahydrocycloocta Ring: The hexahydrocycloocta ring is formed through hydrogenation reactions of cyclooctene derivatives in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-phenyl-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine
- 3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-tetrahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine
Uniqueness
3-(4-Chlorophenyl)-5-(3,4-dimethoxyphenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its hexahydrocycloocta ring fused to the pyrazolopyrimidine core is particularly noteworthy, as it influences the compound’s stability and reactivity.
Properties
Molecular Formula |
C26H26ClN3O2 |
---|---|
Molecular Weight |
448.0 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-8-(3,4-dimethoxyphenyl)-2,3,7-triazatricyclo[7.6.0.02,6]pentadeca-1(9),3,5,7-tetraene |
InChI |
InChI=1S/C26H26ClN3O2/c1-31-23-14-11-18(15-24(23)32-2)25-20-7-5-3-4-6-8-22(20)30-26(29-25)21(16-28-30)17-9-12-19(27)13-10-17/h9-16H,3-8H2,1-2H3 |
InChI Key |
DIDXOLQDAXLJPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=NN3C4=C2CCCCCC4)C5=CC=C(C=C5)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.